molecular formula C11H16BrN B13286778 [1-(4-Bromophenyl)ethyl](propyl)amine

[1-(4-Bromophenyl)ethyl](propyl)amine

Cat. No.: B13286778
M. Wt: 242.16 g/mol
InChI Key: ZTYDJHSDYLHVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN It is a brominated derivative of phenethylamine, characterized by the presence of a bromine atom on the phenyl ring and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the bromination of phenethylamine followed by alkylation. One common method is the bromination of phenethylamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to alkylation with propylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)ethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and suitable ligands in the presence of bases like potassium carbonate.

Major Products:

    Substitution: Formation of substituted phenethylamines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in organic synthesis.

Biology and Medicine: In biological and medical research, this compound can be used as a precursor for the synthesis of pharmaceuticals and bioactive molecules. Its structural similarity to phenethylamine derivatives makes it a candidate for studying receptor interactions and biological pathways.

Industry: In the industrial sector, 1-(4-Bromophenyl)ethylamine can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethylamine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The bromine atom can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact molecular targets and pathways would vary based on the specific context of its use.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the bromine and propyl groups.

    4-Bromoamphetamine: Similar structure but with an additional methyl group on the nitrogen.

    4-Bromo-2,5-dimethoxyphenethylamine: A psychedelic compound with additional methoxy groups on the phenyl ring.

Uniqueness: 1-(4-Bromophenyl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16BrN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3

InChI Key

ZTYDJHSDYLHVDA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.